4-(Hexyloxy)-3-iodobenzoic acid
Description
4-(Hexyloxy)-3-iodobenzoic acid (CAS: 131614-78-2) is a substituted benzoic acid derivative with the molecular formula C₁₃H₁₇IO₃ and a molecular weight of 348.18 g/mol. Structurally, it features:
- A hexyloxy group (-O-C₆H₁₃) at the para position (C4) of the benzene ring.
- An iodine atom at the meta position (C3).
- A carboxylic acid group (-COOH) at the ortho position (C1) .
This compound is primarily used as an intermediate in pharmaceutical and organic synthesis due to its reactive iodine substituent and lipophilic hexyloxy chain, which enhance its utility in cross-coupling reactions and drug design .
Properties
CAS No. |
1131614-78-2 |
|---|---|
Molecular Formula |
C13H17IO3 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
4-hexoxy-3-iodobenzoic acid |
InChI |
InChI=1S/C13H17IO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16) |
InChI Key |
LHVYCDHEIWPZAI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Iodine vs. Hydroxyl/Methyl Groups : The iodine atom in this compound enhances its reactivity in halogen-bonding and Suzuki-Miyaura coupling compared to hydroxyl or methyl substituents .
- Hexyloxy Chain: The hexyloxy group increases lipophilicity (logP ~3.5), improving membrane permeability compared to shorter alkoxy chains (e.g., methoxy in 4-hydroxy-3-methoxybenzenepropanoic acid) .
Functional Analogues with Alkoxy Substituents
Table 2: Alkoxy-Substituted Benzoic Acid Derivatives
Key Observations :
- Chain Length Impact: Longer alkoxy chains (e.g., hexyloxy, heptyloxy) improve solubility in nonpolar solvents and enhance material properties in liquid crystals .
- Biological Activity: Compounds like 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) are endogenous metabolites, whereas iodinated derivatives like this compound are synthetic intermediates .
Spectral Data:
- IR Spectroscopy: The iodine substituent in this compound shows a distinct C-I stretch at ~500 cm⁻¹, absent in non-iodinated analogues .
- ¹H-NMR : The hexyloxy group produces a multiplet at δ 1.2–1.6 ppm (methylene protons) and a triplet at δ 3.9 ppm (oxygen-bound methylene) .
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